

Application Notes and Protocols for the Labeling and Detection of ERp57 (PDIA3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AD57

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A Note on Nomenclature: The protein target **AD57** is interpreted herein as ERp57, also known as Protein Disulfide Isomerase Family A Member 3 (PDIA3) or GRP58. This interpretation is based on the commonality of ERp57 as a research target in the fields of cell biology and drug development, aligning with the intended audience of these application notes.

Introduction to ERp57 (PDIA3)

Endoplasmic Reticulum resident protein 57 (ERp57), is a 57 kDa protein disulfide isomerase (PDI) primarily located in the endoplasmic reticulum (ER). As a member of the PDI family, ERp57 plays a crucial role in the correct folding and quality control of newly synthesized glycoproteins. It catalyzes the formation, reduction, and isomerization of disulfide bonds, essential for the maturation of many secreted and membrane-bound proteins. ERp57 functions in a complex with the ER lectin chaperones, calnexin and calreticulin, which recognize monoglucosylated N-linked glycans on nascent polypeptides, thereby recruiting ERp57 to its glycoprotein substrates.^{[1][2][3][4]} Beyond its canonical role in the ER, ERp57 has been identified in other cellular compartments, including the cytosol, nucleus, and on the cell surface, where it is implicated in a variety of cellular processes such as signal transduction, regulation of transcription, and immune response.^{[5][6]} Its involvement in pathological conditions, including cancer, neurodegenerative diseases like Alzheimer's disease, and prion diseases, makes it a significant target for research and therapeutic development.^{[4][7][8][9]}

Labeling and Detection Techniques for ERp57

A variety of well-established techniques can be employed for the labeling and detection of ERp57. The choice of method depends on the research question, the sample type, and the desired level of quantification and spatial resolution.

I. Immunoblotting (Western Blot)

Western blotting is a widely used technique to detect and quantify ERp57 protein levels in cell lysates, tissue homogenates, and other biological samples.

Experimental Protocol:

- Sample Preparation:
 - For cultured cells, wash with ice-cold PBS and lyse using RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease inhibitor cocktail.[\[10\]](#)[\[11\]](#)
 - For tissues, homogenize in lysis buffer on ice.
 - Sonicate the lysate briefly to shear DNA and reduce viscosity.[\[11\]](#)
 - Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[\[11\]](#)
 - Determine the protein concentration of the supernatant using a BCA protein assay.[\[11\]](#)
- SDS-PAGE and Protein Transfer:
 - Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
 - Load samples onto a 4-20% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[\[7\]](#)
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[\[7\]](#)[\[12\]](#)
- Immunodetection:

- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[\[11\]](#)[\[12\]](#)
- Incubate the membrane with a primary antibody against ERp57 diluted in blocking buffer overnight at 4°C with gentle agitation.[\[11\]](#)
- Wash the membrane three times for 5 minutes each with TBST.[\[11\]](#)
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[\[11\]](#)[\[12\]](#)
- Wash the membrane three times for 5 minutes each with TBST.[\[11\]](#)
- Detection:
 - Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[\[7\]](#)
 - Use a loading control, such as β -actin or GAPDH, to normalize for protein loading.[\[12\]](#)

Quantitative Data for Western Blotting:

Parameter	Recommended Value/Range	Reference
Protein Load per Lane	20-30 μ g	[7]
Primary Antibody Dilution	1:200 - 1:2000	[7] [12]
Secondary Antibody Dilution	1:2000 - 1:20,000	[11] [12]
Blocking Time	1 hour	[11] [12]
Primary Antibody Incubation	Overnight at 4°C	[11]
Secondary Antibody Incubation	1 hour at room temperature	[11]

II. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for the quantitative detection of ERp57 in serum, plasma, cell culture supernatants, and tissue homogenates. Sandwich ELISA is the most common format for this purpose.

Experimental Protocol (based on a typical sandwich ELISA kit):

- Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human ERp57.
- Sample and Standard Incubation:
 - Add standards and samples to the wells and incubate. The ERp57 present in the samples will bind to the immobilized capture antibody.
- Washing: Wash the wells to remove unbound substances.
- Detection Antibody Incubation:
 - Add a biotinylated detection antibody specific for ERp57 to the wells and incubate. This antibody will bind to the captured ERp57.
- Washing: Wash the wells to remove unbound detection antibody.
- Enzyme Conjugate Incubation:
 - Add a streptavidin-HRP conjugate to the wells and incubate. The streptavidin will bind to the biotinylated detection antibody.
- Washing: Wash the wells to remove unbound enzyme conjugate.
- Substrate Reaction:
 - Add a TMB substrate solution to the wells. The HRP enzyme will catalyze a color change.
- Stopping the Reaction: Add a stop solution to terminate the reaction. The color will change from blue to yellow.

- **Data Acquisition:** Measure the optical density at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of ERp57 in the sample.
- **Quantification:** Generate a standard curve using the known concentrations of the standards and determine the concentration of ERp57 in the samples.

Quantitative Data for ELISA:

Parameter	Typical Value/Range	Reference
Detection Range	0.156 - 10 ng/mL	[13]
Sensitivity	~0.056 ng/mL	[13]
Sample Volume	50 - 100 µL	
Incubation Times	30 - 120 minutes	
Assay Duration	~3 hours	[13]

III. Immunofluorescence (IF) / Immunocytochemistry (ICC)

Immunofluorescence allows for the visualization of the subcellular localization of ERp57 within cells.

Experimental Protocol:

- **Cell Preparation:**
 - Grow cells on glass coverslips.
 - Rinse the cells twice with PBS.[\[14\]](#)
- **Fixation:**
 - Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
[\[15\]](#)[\[16\]](#)

- Washing: Rinse the cells three times with PBS.[14]
- Permeabilization and Blocking:
 - Permeabilize and block the cells with a solution containing 0.1-0.5% Triton X-100 and 2-10% normal blocking serum (e.g., goat serum) in PBS for 30-60 minutes at room temperature.[14][17]
- Primary Antibody Incubation:
 - Dilute the primary anti-ERp57 antibody in the blocking/permeabilization buffer.
 - Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[14]
- Washing: Wash the cells three times for 5 minutes each with PBS.
- Secondary Antibody Incubation:
 - Incubate the cells with a fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
- Washing: Wash the cells three times for 5 minutes each with PBS in the dark.
- Counterstaining and Mounting:
 - (Optional) Counterstain the nuclei with DAPI or Hoechst stain.
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.

Quantitative Data for Immunofluorescence:

Parameter	Recommended Value/Range	Reference
Fixation Time	15-30 minutes	[15] [16]
Permeabilization Time	10-60 minutes	[17]
Primary Antibody Dilution	1:100 - 1:1000	[15]
Secondary Antibody Dilution	1:500 - 1:2000	
Primary Antibody Incubation	1-2 hours at RT or overnight at 4°C	
Secondary Antibody Incubation	1 hour at room temperature	

IV. Immunohistochemistry (IHC)

IHC is used to detect ERp57 in tissue sections, providing information about its expression and localization within the tissue architecture.

Experimental Protocol (for paraffin-embedded sections):

- Deparaffinization and Rehydration:
 - Deparaffinize the tissue sections in xylene (2-3 changes, 5 minutes each).[\[18\]](#)
 - Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.[\[18\]](#)
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.[\[18\]](#)
- Peroxidase Blocking:
 - Incubate the sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.[\[18\]](#)

- Blocking:
 - Block non-specific binding by incubating the sections with a blocking serum (e.g., 3% normal horse serum) for 30 minutes.[\[19\]](#)
- Primary Antibody Incubation:
 - Incubate the sections with the primary anti-ERp57 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.[\[19\]](#)
- Washing: Wash the slides with PBS or TBS.
- Secondary Antibody Incubation:
 - Incubate the sections with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[19\]](#)
- Washing: Wash the slides with PBS or TBS.
- Detection:
 - Incubate the sections with a chromogenic substrate (e.g., DAB) until the desired color intensity is reached.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain the sections with hematoxylin.
 - Dehydrate the sections through a graded series of ethanol and clear in xylene.
 - Mount the coverslips with a permanent mounting medium.
- Imaging: Examine the slides under a light microscope.

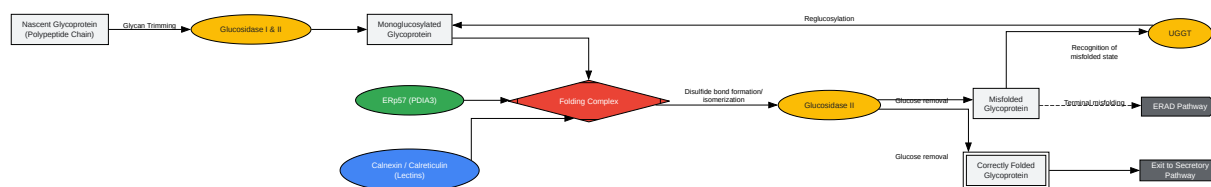
Quantitative Data for Immunohistochemistry:

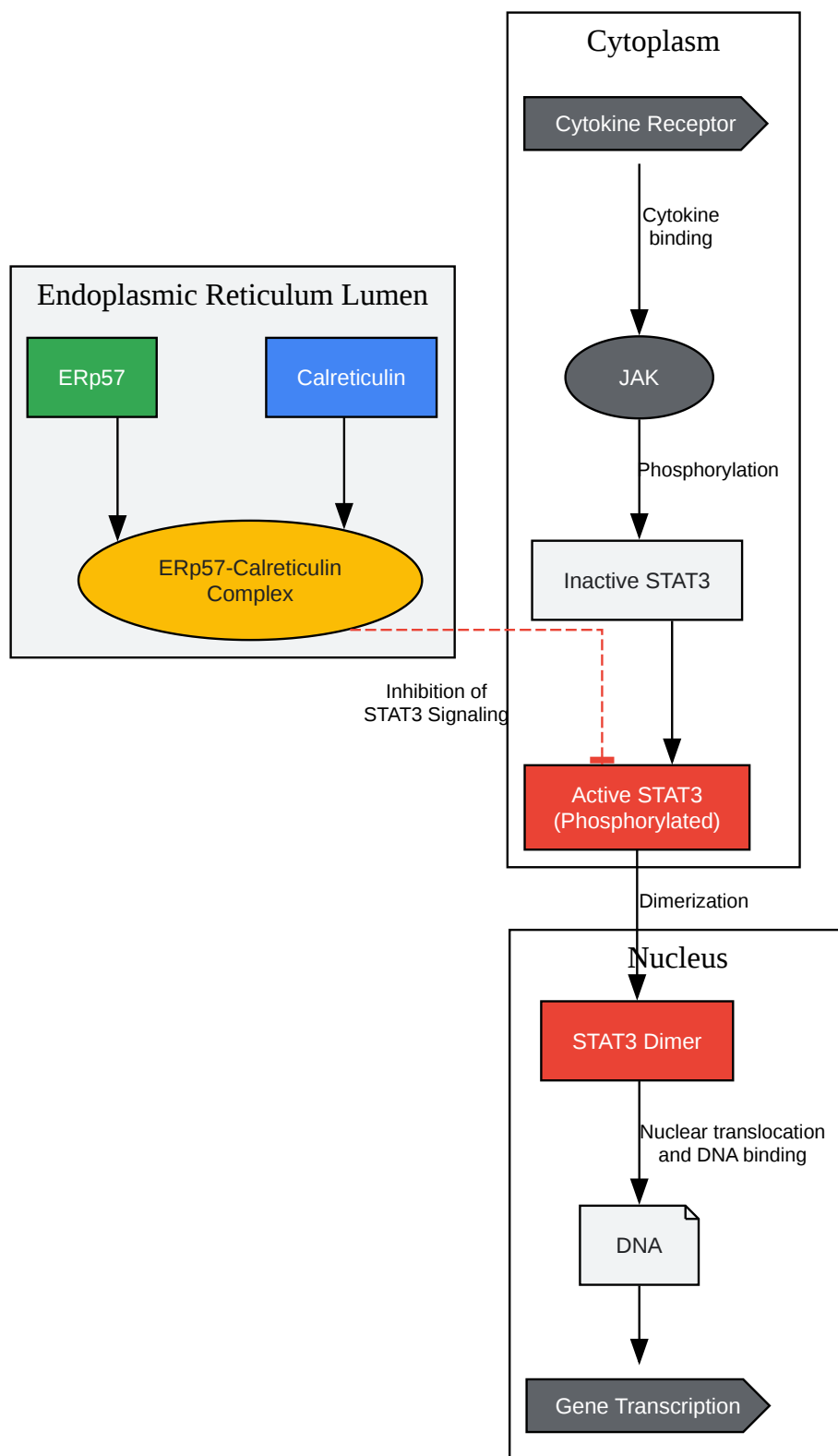
Parameter	Recommended Value/Range	Reference
Section Thickness	5-10 μ m	[19] [18]
Antigen Retrieval Time	10-20 minutes	[18]
Primary Antibody Dilution	1:100 - 1:500	[19]
Primary Antibody Incubation	Overnight at 4°C	[19]

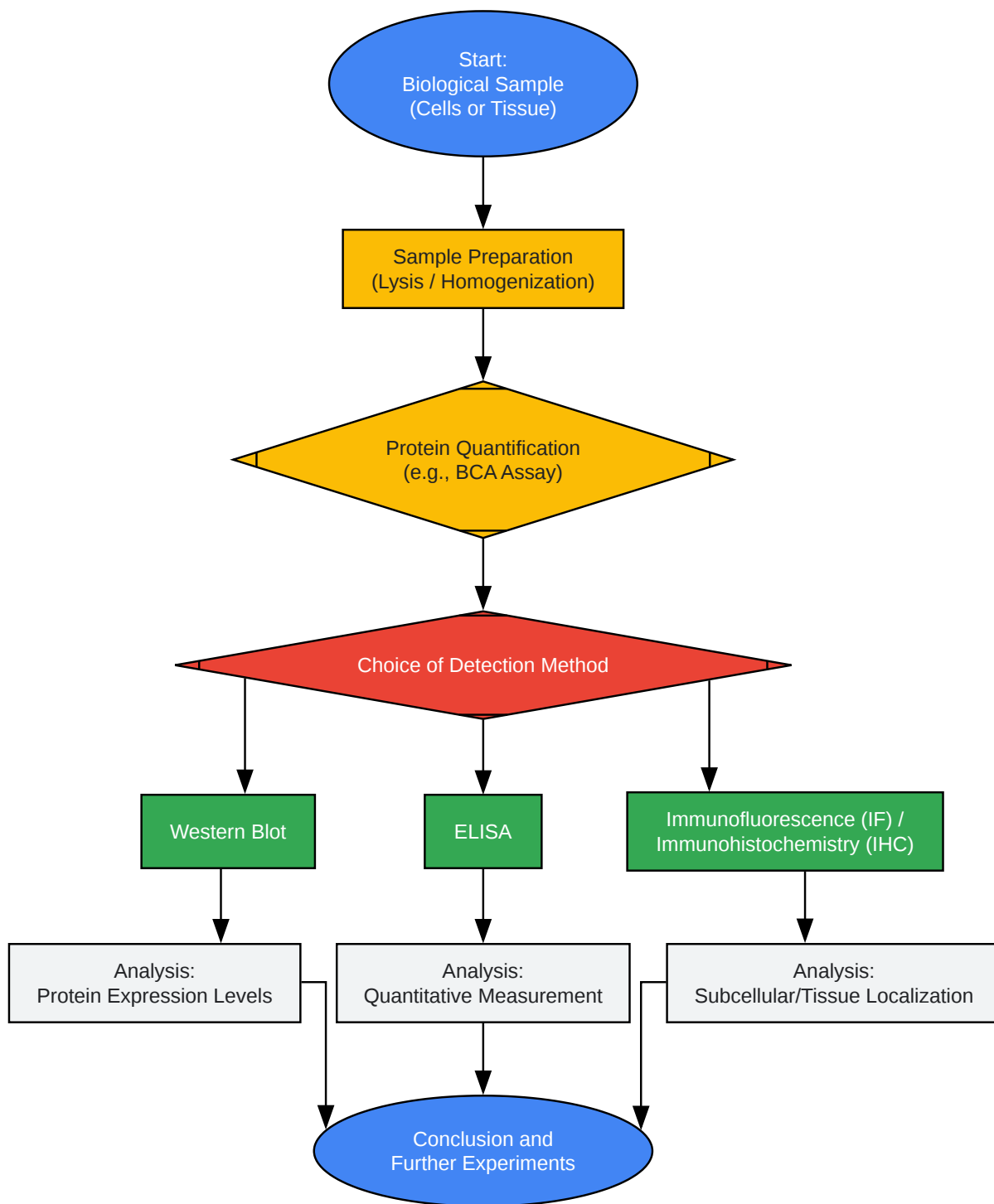
Signaling Pathways and Experimental Workflows

ERp57 in the Calnexin/Calreticulin Cycle

ERp57 is a key component of the calnexin/calreticulin cycle, which is essential for the quality control of glycoprotein folding in the ER.







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- To cite this document: BenchChem. [Application Notes and Protocols for the Labeling and Detection of ERp57 (PDIA3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11937293#ad57-labeling-and-detection-techniques]

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